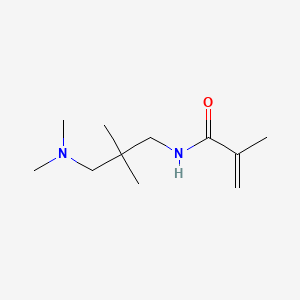
N-(3-(Dimethylamino)-2,2-dimethylpropyl)methacrylamide
Cat. No. B8740233
Key on ui cas rn:
75150-23-1
M. Wt: 198.31 g/mol
InChI Key: BYXHXBCFNMHZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04228102
Procedure details


426 g (3 mols) of butyl methacrylate, 390 g (3 mols) of N,N,2,2-tetramethylpropane-1,3-diamine, 29.4 g (0.3 mol) of H3PO4, and 2 g of hydroquinone were warmed for 2 hours at 220° C. N-(3-dimethylamino-2,2-dimethylpropyl)-methacrylic acid amide was formed in this way. Yield: 60% (selectivity: 94% calculated on the reacted butyl methacrylate).




Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6]CCCC)(=O)[C:2]([CH3:4])=[CH2:3].[CH3:11][N:12]([CH3:19])[CH2:13][C:14]([CH3:18])([CH3:17])[CH2:15][NH2:16].OP(O)(O)=O.C1(C=CC(O)=CC=1)O>>[CH3:11][N:12]([CH3:19])[CH2:13][C:14]([CH3:18])([CH3:17])[CH2:15][NH:16][C:1](=[O:6])[C:2]([CH3:4])=[CH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
426 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCCC
|
|
Name
|
|
|
Quantity
|
390 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CC(CN)(C)C)C
|
|
Name
|
|
|
Quantity
|
29.4 g
|
|
Type
|
reactant
|
|
Smiles
|
OP(=O)(O)O
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CC(CNC(C(=C)C)=O)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
